Sodium 2-[(6-chloro-4-phenylquinazolin-2-yl)sulfanyl]acetate
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Overview
Description
Sodium 2-[(6-chloro-4-phenylquinazolin-2-yl)sulfanyl]acetate is a compound belonging to the quinazoline derivatives, which are known for their diverse biological activities. Quinazoline derivatives have been extensively studied for their potential therapeutic applications, including antibacterial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-[(6-chloro-4-phenylquinazolin-2-yl)sulfanyl]acetate typically involves the reaction of 6-chloro-4-phenylquinazoline with a sulfanylacetate derivative. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the formation of the sodium salt .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as recrystallization and chromatography are commonly employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions: Sodium 2-[(6-chloro-4-phenylquinazolin-2-yl)sulfanyl]acetate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinazoline ring can be reduced under specific conditions.
Substitution: The chlorine atom on the quinazoline ring can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced quinazoline derivatives.
Substitution: Substituted quinazoline derivatives.
Scientific Research Applications
Sodium 2-[(6-chloro-4-phenylquinazolin-2-yl)sulfanyl]acetate has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Sodium 2-[(6-chloro-4-phenylquinazolin-2-yl)sulfanyl]acetate involves its interaction with specific molecular targets. The quinazoline moiety is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit tyrosine kinases, which are involved in cell signaling pathways related to cancer .
Comparison with Similar Compounds
- 2-(4-bromophenyl)-quinazolin-4(3H)-one
- 2-(4-chlorophenyl)-quinazolin-4(3H)-one
- 3-(1,3-benzothiazol-2-yl) 2-phenyl quinazolin-4(3H)-one
Comparison: Sodium 2-[(6-chloro-4-phenylquinazolin-2-yl)sulfanyl]acetate is unique due to its sulfanylacetate group, which imparts distinct chemical reactivity and biological activity compared to other quinazoline derivatives. This uniqueness makes it a valuable compound for specific research and industrial applications .
Properties
Molecular Formula |
C16H10ClN2NaO2S |
---|---|
Molecular Weight |
352.8 g/mol |
IUPAC Name |
sodium;2-(6-chloro-4-phenylquinazolin-2-yl)sulfanylacetate |
InChI |
InChI=1S/C16H11ClN2O2S.Na/c17-11-6-7-13-12(8-11)15(10-4-2-1-3-5-10)19-16(18-13)22-9-14(20)21;/h1-8H,9H2,(H,20,21);/q;+1/p-1 |
InChI Key |
LXJBWYUNVUTFSP-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)SCC(=O)[O-].[Na+] |
Origin of Product |
United States |
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